BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Ammiol: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ammiol,
a naturally occurring furanocoumarin. While high-resolution, experimentally verified spectra for
Ammiol are not readily available in public databases, this document compiles predicted
spectroscopic characteristics based on the known structure of Ammiol and extensive data from
related furanocoumarin compounds. It also outlines detailed, generalized experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data
for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the predicted *H and 3C NMR chemical shifts for Ammiol.
These predictions are based on typical chemical shift ranges for the functional groups present
in the Ammiol molecule.

Table 1: Predicted *H NMR Chemical Shifts for Ammiol
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Predicted Chemical

Proton . Multiplicity Notes
Shift (6, ppm)
Furan ring proton
H-3 6.20 - 6.40 Doublet ]
adjacent to oxygen.
H-4 7.60 - 7.80 Doublet Furan ring proton.
) Proton on the
H-5 6.70 - 6.90 Singlet )
pyranone ring.
Methylene protons of
-CHz- 4.60 - 4.80 Singlet the hydroxymethyl
group.
Hydroxyl proton;
. ) chemical shift is
-OH Variable Broad Singlet
dependent on solvent
and concentration.
) Methoxy group
4-OCHs 3.90-4.10 Singlet N
protons at position 4.
) Methoxy group
9-OCHs 4.10-4.30 Singlet

protons at position 9.

Table 2: Predicted 3C NMR Chemical Shifts for Ammiol
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Predicted Chemical Shift

Carbon Notes
(3, ppm)

Carbonyl carbon in the
C-2 160 - 165 _

pyranone ring.
C-3 105 - 110 Furan ring carbon.
C-4 145 - 150 Furan ring carbon.
C-4a 110-115 Bridgehead carbon.
C-5 115-120 Pyranone ring carbon.
C-5a 148 - 152 Bridgehead carbon.

Carbon with hydroxymethyl
C-6 130- 135

group.
C-7 155 - 160 Carbon with methoxy group.
C-8a 100 - 105 Bridgehead carbon.
C-9 150 - 155 Carbon with methoxy group.
C-9a 112 -118 Bridgehead carbon.

Carbon of the hydroxymethyl
-CH20H 60 - 65

group.
4-OCHs 55 - 60 Methoxy carbon at position 4.
9-OCHs 55 - 60 Methoxy carbon at position 9.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which is crucial for determining the molecular weight and elemental
composition.

Table 3: Predicted Mass Spectrometry Data for Ammiol
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Parameter Value Notes

Molecular Formula C14H1206

Molecular Weight 276.24 g/mol

Predicted [M+H]* 277.0658 Protonated molecular ion.
Predicted [M+Na]* 299.0477 Sodiated molecular ion.
Predicted [M-H]~ 275.0504 Deprotonated molecular ion.

) ) Expected fragmentation
Major Fragmentation Pathways  Loss of CHs, OCHs, CH20, CO )
patterns for furanocoumarins.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of
Ammiol, based on standard practices for furanocoumarins.

NMR Spectroscopy Protocol

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of purified Ammiol.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-
de). The choice of solvent can influence chemical shifts, particularly for labile protons like
the hydroxyl group.[1]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.[1]

o Transfer the solution to a 5 mm NMR tube.
e Instrumentation and Data Acquisition:
o Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]

o ForiH NMR:
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» Employ a standard single-pulse experiment.
» Set the spectral width to approximately 16 ppm.[1]

» Use a relaxation delay of 1-5 seconds.

o For C NMR:
» Use a proton-decoupled pulse sequence.
» Set the spectral width to approximately 220 ppm.
» Alonger relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]

o Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete
assignment of proton and carbon signals.[2]

» Data Processing:
o Process the acquired Free Induction Decay (FID) using appropriate NMR software.
o Apply Fourier transformation, phase correction, and baseline correction.

o Reference the spectra to the internal standard (TMS at O ppm).

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of the purified Ammiol sample in a suitable solvent such as
methanol or acetonitrile.

o For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography
(UPLC) is recommended.[3][4]

 Instrumentation and Data Acquisition:

o Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For
detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple
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qguadrupole or an Orbitrap is ideal.[5]

o UPLC-MS Method:
» Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]

= Atypical mobile phase would consist of a gradient of water and acetonitrile, both with a
small amount of formic acid to aid in protonation.

o Mass Spectrometer Settings:

» Acquire spectra in both positive and negative ion modes to observe [M+H]* and [M-H]~
ions, respectively.

» For MS/MS analysis, select the parent ion of Ammiol (m/z 277 in positive mode) for
collision-induced dissociation (CID) to generate fragment ions.

o Data Analysis:

o Analyze the resulting mass spectra to determine the accurate mass of the molecular ion
and its fragments.

o Compare the observed fragmentation pattern with theoretical fragmentation of the Ammiol
structure to confirm its identity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
natural product like Ammiol.
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Caption: Generalized workflow for the spectroscopic analysis of Ammiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12746540#spectroscopic-data-of-ammiol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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